molecular formula C18H16O5 B2440788 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one CAS No. 720674-26-0

3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2440788
CAS No.: 720674-26-0
M. Wt: 312.321
InChI Key: XVUGUSLJPOBMDX-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group, a hydroxyl group at position 6, and a methyl group at position 4. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone derivative.

    Reduction: The chromen-2-one core can be reduced to form dihydrochromen-2-one derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-6-oxo-4-methylchromen-2-one.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyldihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert anti-inflammatory effects by modulating the activity of enzymes and signaling pathways involved in inflammation. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-4-methylchromen-2-one: Lacks the hydroxyl group at position 6.

    3-(3,4-Dimethoxyphenyl)-6-hydroxychromen-2-one: Lacks the methyl group at position 4.

    3-(3,4-Dimethoxyphenyl)-4-methyl-7-hydroxychromen-2-one: Contains an additional hydroxyl group at position 7.

Uniqueness

3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one is unique due to the specific combination of substituents on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and methyl groups enhances its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUGUSLJPOBMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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